molecular formula C16H27ClN2O2 B4406518 1-methyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine hydrochloride

1-methyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine hydrochloride

Cat. No. B4406518
M. Wt: 314.8 g/mol
InChI Key: AZVIRNYYCYMBQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine hydrochloride, also known as MPPE, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperazine derivatives and has been found to have potential therapeutic applications due to its unique biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-methyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine hydrochloride is not fully understood. However, it has been suggested that this compound acts as a dopamine receptor agonist, which may contribute to its neuroprotective effects. This compound has also been found to inhibit the production of inflammatory cytokines and reduce the activation of microglia, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. This compound has also been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-methyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine hydrochloride in lab experiments is its unique biochemical and physiological effects. This compound has been found to have potential therapeutic applications in various fields of scientific research, which makes it an attractive compound for further investigation. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for the research on 1-methyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine hydrochloride. One of the future directions is to investigate the potential use of this compound in the treatment of neurodegenerative diseases, such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Another future direction is to investigate the potential use of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further research is also needed to understand the exact mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound, also known as this compound, is a chemical compound that has gained significant attention in the field of scientific research. This compound has potential therapeutic applications due to its unique biochemical and physiological effects. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Scientific Research Applications

1-methyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine hydrochloride has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to have neuroprotective, anti-inflammatory, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and multiple sclerosis.

properties

IUPAC Name

1-methyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.ClH/c1-3-12-19-15-5-4-6-16(14-15)20-13-11-18-9-7-17(2)8-10-18;/h4-6,14H,3,7-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVIRNYYCYMBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC=C1)OCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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